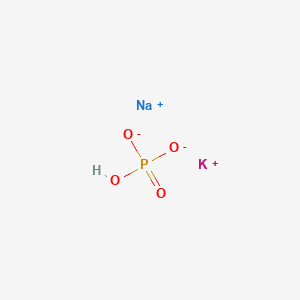
4-Ethyl-2,6-dimethoxyphenol
Vue d'ensemble
Description
4-Ethyl-2,6-dimethoxyphenol is a chemical compound that belongs to the family of phenols, which are known for their aromatic nature and the presence of hydroxyl groups attached to the benzene ring. This compound is interesting due to its structural similarity to natural products and potential applications in various fields, including organic synthesis and materials science.
Synthesis Analysis
The synthesis of compounds related to 4-Ethyl-2,6-dimethoxyphenol involves multiple steps, including condensation, catalytic reduction, and nucleophilic substitution reactions. Typically, these syntheses start from simple aromatic compounds and proceed through various functional group transformations, employing techniques such as chlorination, hydrolysis, and condensation reactions. The methodologies are designed to introduce specific substituents on the benzene ring, thereby achieving the desired ethyl and methoxy functional groups (Lan-xiang, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray crystallography and NMR spectroscopy. These methods provide detailed information on the spatial arrangement of atoms, bond lengths, and angles, contributing to our understanding of the molecular geometry and electronic structure. For instance, certain derivatives have been studied to reveal their crystalline structures and non-linear optical properties, indicating potential applications in materials science (Dhandapani et al., 2017).
Chemical Reactions and Properties
4-Ethyl-2,6-dimethoxyphenol and its derivatives participate in various chemical reactions, including oxidative processes that lead to the formation of new bonds and structural motifs. These reactions can result in the synthesis of complex molecules, such as neolignans, through mechanisms involving radical and cationic intermediates. The specific functional groups present in the molecule, such as the ethyl and methoxy groups, influence its reactivity and the types of chemical transformations it can undergo (Nishiyama et al., 1983).
Applications De Recherche Scientifique
Antioxidant Synthesis : 2,6-Dimethoxyphenol, closely related to 4-Ethyl-2,6-dimethoxyphenol, can be modified enzymatically to produce compounds with higher antioxidant capacity. Laccase-mediated oxidation of 2,6-dimethoxyphenol has been shown to produce a dimer with significantly greater antioxidant capacity (Adelakun et al., 2012).
Oxidase Activity of Microbial Proteins : 2,6-Dimethoxyphenol serves as a versatile substrate for various microbial proteins, including laccase from Pyricularia oryzae, which can be used to study the multiple functions of these proteins in microorganisms (Solano et al., 2001).
Neolignan Synthesis : 4-Allyl-2,6-dimethoxyphenol and related compounds have been used in anodic oxidation to synthesize various oxidation products, including asatone-type neolignans, which are a type of natural product with potential biological activities (Nishiyama et al., 1983).
Metabolites of Disease-Modifying Antirheumatic Drugs : The metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a disease-modifying antirheumatic drug (DMARD), include derivatives of 4-Ethyl-2,6-dimethoxyphenol. These metabolites have shown anti-inflammatory effects in models of rheumatoid arthritis (Baba et al., 1998).
Cosmetic Whitening Agents : Glycosides derived from several phenylpropanoids, including 2,6-dimethoxyphenol, have been synthesized and evaluated for their effects on tyrosinase inhibition, melanin synthesis, and cytotoxicity. These compounds have potential applications as whitening agents in cosmetics (Tanimoto et al., 2006).
Antibacterial Agents Against Staphylococcus aureus : Eugenol derivatives, including 4-allyl-2,6-dimethoxyphenol, have been studied for their inhibitory effects against the NorA efflux pump in Staphylococcus aureus. These compounds demonstrate potential as antibacterial agents, particularly for strains carrying the NorA efflux pump (Muniz et al., 2020).
Synthesis of Liquid Crystals and Polymer Electrolyte Liquid Crystals : 4-Octyloxy-2,6-di(hydroxymethyl)pyridine and related compounds, potentially derivable from 4-Ethyl-2,6-dimethoxyphenol, have been synthesized and used in the development of liquid crystals and polymer electrolyte liquid crystals, demonstrating their utility in materials science (Tajbakhsh et al., 1998).
Safety and Hazards
4-Ethyl-2,6-dimethoxyphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . When handling this compound, it is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Propriétés
IUPAC Name |
4-ethyl-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWDIHUFLXQRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075072 | |
| Record name | Phenol, 4-ethyl-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water white liquid | |
| Record name | 4-Ethyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/706/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
106.00 °C. @ 2.00 mm Hg | |
| Record name | 4-Ethyl-2,6-dimethoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in fat, miscible (in ethanol) | |
| Record name | 4-Ethyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/706/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.075-1.080 | |
| Record name | 4-Ethyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/706/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Ethyl-2,6-dimethoxyphenol | |
CAS RN |
14059-92-8 | |
| Record name | 4-Ethylsyringol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14059-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylsyringol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014059928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-ethyl-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-2,6-dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLSYRINGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T2NOI6FZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Ethyl-2,6-dimethoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)


![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)
